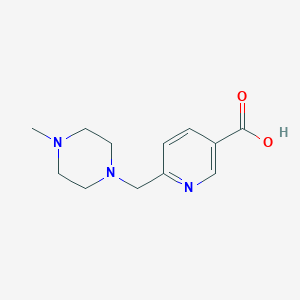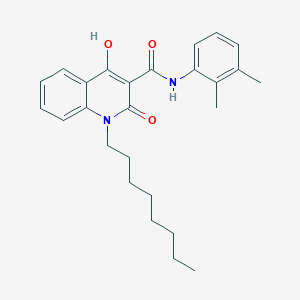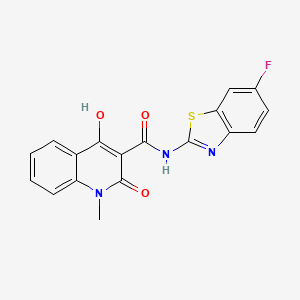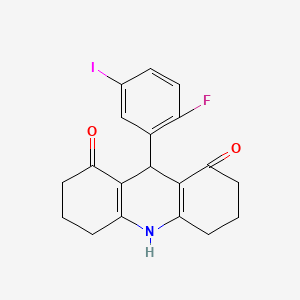
6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of nicotinic acid, where the nicotinic acid moiety is substituted with a 4-methylpiperazin-1-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-methylpiperazine. The process can be summarized as follows:
Starting Materials: Nicotinic acid and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: Nicotinic acid is dissolved in the solvent, and 4-methylpiperazine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
- 6-((4-Methyl-1-piperazinyl)methyl)nicotinic acid
- 6-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)nicotinic acid
- 6-((3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid
- 6-((2-(2-Hydroxyethyl)piperidin-1-yl)methyl)nicotinic acid
Comparison: 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
637354-27-9 |
|---|---|
Fórmula molecular |
C12H17N3O2 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
6-[(4-methylpiperazin-1-yl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)9-11-3-2-10(8-13-11)12(16)17/h2-3,8H,4-7,9H2,1H3,(H,16,17) |
Clave InChI |
GNTWGHUUGJDCDK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=NC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea](/img/structure/B12040706.png)


![1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040717.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12040730.png)
![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)

![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)

